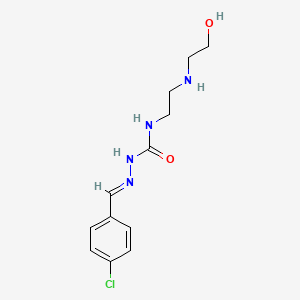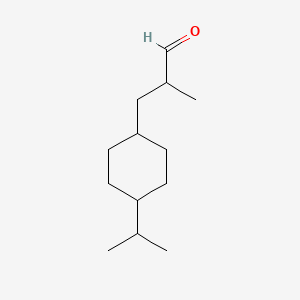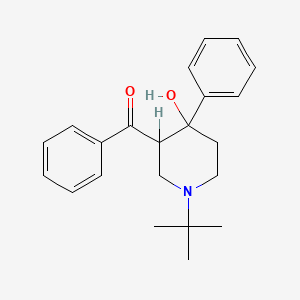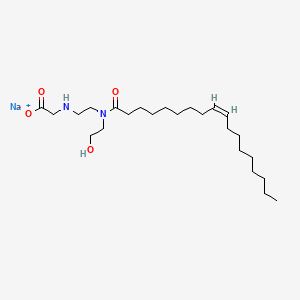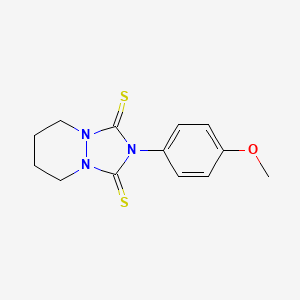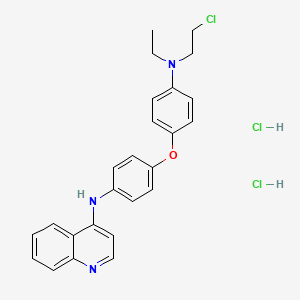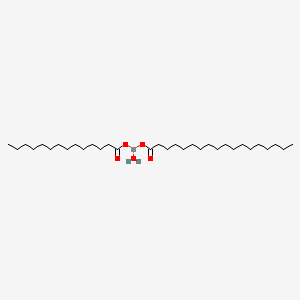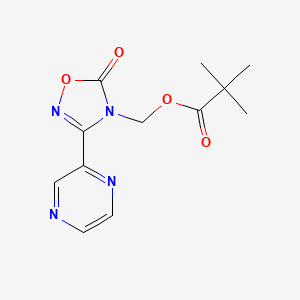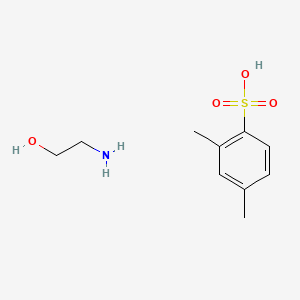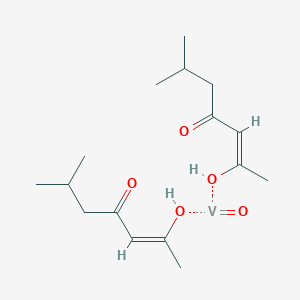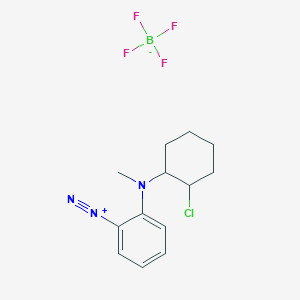
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate: is a diazonium salt with the molecular formula C13H17BClF4N3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-cyclohexylmethylaminobenzene. The process begins with the reaction of 3-chloro-4-cyclohexylmethylaminobenzene with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF4) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides (NaX), water (H2O), and potassium cyanide (KCN) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base.
Reduction Reactions: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products Formed:
Substitution Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: 3-Chloro-4-cyclohexylmethylaminobenzene.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a labeling reagent for biomolecules .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
- 4-Methyl-3-cyclohexylmethylaminobenzenediazonium tetrafluoroborate
Comparison: 3-Chloro-4-cyclohexylmethylaminobenzenediazonium tetrafluoroborate is unique due to the presence of the cyclohexylmethylamino group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
84083-14-7 |
|---|---|
Formule moléculaire |
C13H17BClF4N3 |
Poids moléculaire |
337.55 g/mol |
Nom IUPAC |
2-[(2-chlorocyclohexyl)-methylamino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C13H17ClN3.BF4/c1-17(12-8-4-2-6-10(12)14)13-9-5-3-7-11(13)16-15;2-1(3,4)5/h3,5,7,9-10,12H,2,4,6,8H2,1H3;/q+1;-1 |
Clé InChI |
QKCCONNIYCQDIJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CN(C1CCCCC1Cl)C2=CC=CC=C2[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


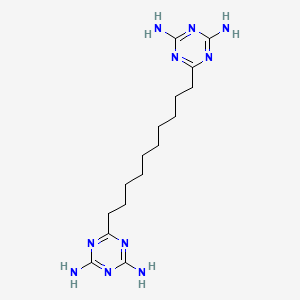
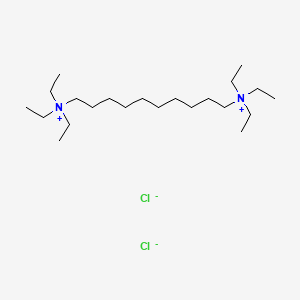
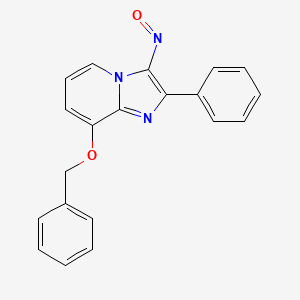
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
